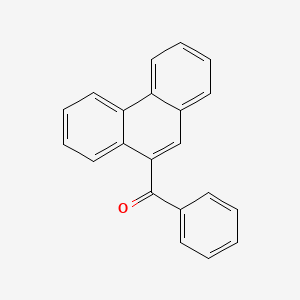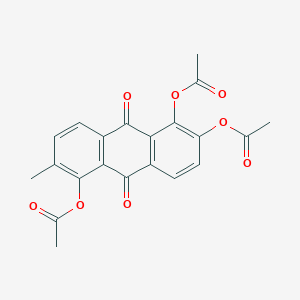
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is an organic compound with the molecular formula C21H16O8 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three acetate groups attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate typically involves multi-step reactions. One common synthetic route includes the following steps :
Acetylation: The starting material undergoes acetylation using acetic anhydride and acetic acid in the presence of chromium (VI) oxide at 70°C for 24 hours.
Reduction: The intermediate product is then reduced using a dimethylsulfide borane complex in tetrahydrofuran at 0°C for 0.25 hours.
Hydrolysis: The reduced product is hydrolyzed with potassium hydroxide at 70°C for 0.75 hours.
Enzymatic Reaction: The hydrolyzed product undergoes an enzymatic reaction with β-D-glucose, NADPH, glucose dehydrogenase, and polyhydroxyanthracene reductase from Cochliobolus lunatus in an aqueous phosphate buffer and dimethyl sulfoxide under an inert atmosphere for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinone derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Dimethylsulfide borane complex, sodium borohydride.
Substitution: Acetic anhydride, lead (IV) tetraacetate.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Applications De Recherche Scientifique
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate involves its interaction with molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone derivative of anthracene with similar redox properties.
Carminic Acid: A natural anthraquinone derivative used as a colorant.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: A compound with a similar anthracene core structure.
Uniqueness
6-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,5-triyl triacetate is unique due to its specific substitution pattern and the presence of three acetate groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives.
Propriétés
Numéro CAS |
10384-07-3 |
|---|---|
Formule moléculaire |
C21H16O8 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
(1,5-diacetyloxy-6-methyl-9,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C21H16O8/c1-9-5-6-13-16(20(9)28-11(3)23)18(25)14-7-8-15(27-10(2)22)21(29-12(4)24)17(14)19(13)26/h5-8H,1-4H3 |
Clé InChI |
QGVJGJQBAXASQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



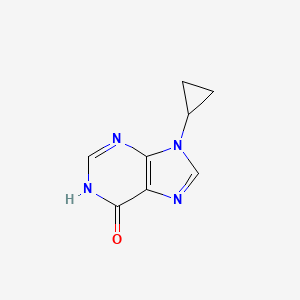
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
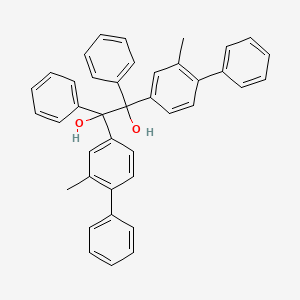

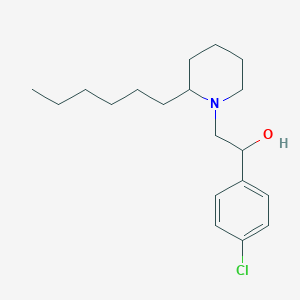
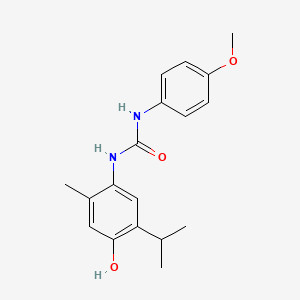
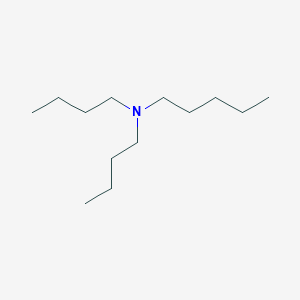

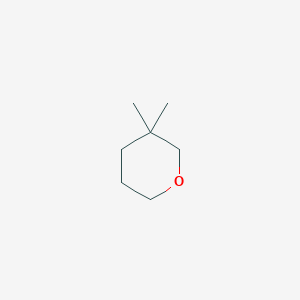
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
